molecular formula C9H9NO6 B1603259 3,4-Dimethoxy-5-nitrobenzoic acid CAS No. 91004-48-7

3,4-Dimethoxy-5-nitrobenzoic acid

Cat. No. B1603259
CAS RN: 91004-48-7
M. Wt: 227.17 g/mol
InChI Key: GQNSKXYALDGGGN-UHFFFAOYSA-N
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Patent
US05358948

Procedure details

To a solution of potassium permanganate (3.05 g) in water (100 ml) was added to a solution of 3,4-dimethoxy-5-nitrobenzaldehyde (2.7 g) in acetone (80 ml). The mixture was then stirred at 20° for 18h whereupon the acetone was evaporated and the residue acidified (2N HCl) and was then decolourised by the addition of sodium metabisulphite sodium. The mixture was then extracted with ethyl acetate (3×200 ml) and the dried extracts evaporated to give the title compound as a colourless solid (2.08 g) m.p. 197°-198°.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([N+:19]([O-:21])=[O:20])[C:16]=1[O:17][CH3:18])[CH:12]=[O:13]>O.CC(C)=O>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([N+:19]([O-:21])=[O:20])[C:16]=1[O:17][CH3:18])[C:12]([OH:2])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
2.7 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
was then decolourised by the addition of sodium metabisulphite sodium
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (3×200 ml)
CUSTOM
Type
CUSTOM
Details
the dried extracts evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.